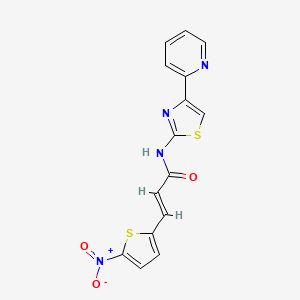

(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(5-nitrothiophen-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S2/c20-13(6-4-10-5-7-14(24-10)19(21)22)18-15-17-12(9-23-15)11-3-1-2-8-16-11/h1-9H,(H,17,18,20)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOCXLFHXOSRCI-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:

Synthesis of 5-nitrothiophene-2-carbaldehyde: This can be achieved through the nitration of thiophene-2-carbaldehyde using a nitrating agent such as nitric acid.

Formation of (E)-3-(5-nitrothiophen-2-yl)acrylic acid: The aldehyde group of 5-nitrothiophene-2-carbaldehyde is subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine.

Synthesis of 4-(pyridin-2-yl)thiazol-2-amine: This intermediate can be prepared by reacting 2-bromo-4-(pyridin-2-yl)thiazole with ammonia or an amine source.

Coupling Reaction: The final step involves coupling (E)-3-(5-nitrothiophen-2-yl)acrylic acid with 4-(pyridin-2-yl)thiazol-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride for milder reduction.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted thiazole and pyridine derivatives.

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

- Used in the design of enzyme inhibitors or receptor modulators.

Medicine:

- Explored as a lead compound in drug discovery programs targeting specific diseases.

- Potential applications in the development of new therapeutic agents.

Industry:

- Utilized in the production of advanced materials with specific electronic or optical properties.

- Applied in the development of sensors or catalysts for industrial processes.

Mecanismo De Acción

The mechanism of action of (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and pyridine rings may also contribute to binding interactions with target proteins or other biomolecules.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The target compound’s nitrothiophene group likely enhances electron-withdrawing properties compared to the nitro-furyl group in Compound 12 . This may influence reactivity or binding affinity in biological systems.

- Synthetic Efficiency : Compound 9 achieves a high yield (90%), whereas Compound 12 has a lower yield (53%), suggesting challenges in introducing nitro-furyl groups. The target compound’s commercial availability implies optimized synthesis .

Key Observations :

- Kinase Inhibition : The target compound is patented as a CDK7 inhibitor, while Compounds 17 and 18 target CK1δ/p38αMAPK. Structural differences (e.g., nitrothiophene vs. dimethoxyphenyl) may dictate kinase selectivity .

- Potency: Compounds 17 and 18 exhibit nanomolar IC50 values, suggesting high potency.

Physicochemical and Commercial Comparison

- Purity and Availability : The target compound is listed with 98+% purity across suppliers , whereas analogs like Compound 12 are research-grade with lower yields .

- Solubility and Stability : The nitrothiophene and pyridine-thiazole groups in the target compound may improve solubility in polar solvents compared to chloro- or methoxy-substituted analogs .

Actividad Biológica

The compound (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and its role in drug discovery.

Chemical Structure

The compound's structure can be represented as follows:

Research indicates that compounds containing nitrothiophene and thiazole moieties exhibit significant biological activities, particularly in anticancer and antimicrobial applications. The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth.

- Apoptosis Induction : It has been suggested that this compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

A study focusing on the anticancer properties of compounds similar to (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against different cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| HeLa (Cervical Cancer) | 10.2 | |

| A549 (Lung Cancer) | 12.8 | |

| HCT116 (Colon Cancer) | 9.6 |

These results indicate that the compound exhibits potent anticancer activity, particularly against HCT116 cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound also shows promising antimicrobial activity. A comparative analysis against various bacterial strains yielded the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

These findings suggest that the compound could be a viable candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in drug development:

- Study on Cell Cycle Arrest : A research study demonstrated that treatment with (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide resulted in G1 phase arrest in cancer cells, indicating a disruption in cell cycle progression, which is crucial for cancer therapy .

- Combination Therapy Evaluation : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

- Toxicity Assessment : Preliminary toxicity assessments in animal models indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.